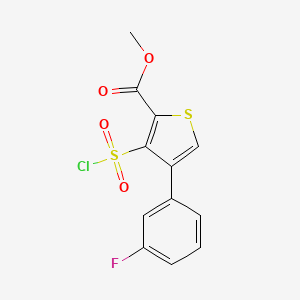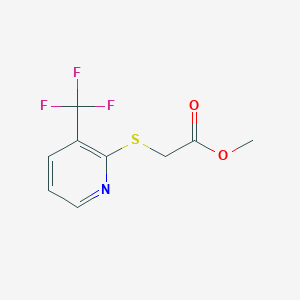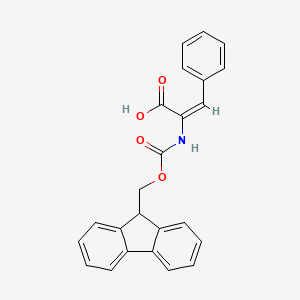
3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid
Vue d'ensemble
Description
Molecular Structure Analysis
While the exact molecular structure of “3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid” is not provided, a related compound, “4-(4-carboxybutoxy)-3-(chlorosulfonyl)benzoic acid”, contains total 34 bond(s); 21 non-H bond(s), 10 multiple bond(s), 8 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 carboxylic acid(s) (aromatic), 2 hydroxyl group(s), 1 ether(s) (aromatic), and 1 sulfone(s) .Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Arylboronic acids, including trifluorophenylboronic derivatives, have been integral in catalysis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds for the synthesis of complex molecules. For example, Nishihara et al. (2004) synthesized and characterized unsymmetrical diarylpalladium complexes derived from 2,4,6-trifluorophenylboronic acid, highlighting its role in transmetallation reactions crucial for organic synthesis (Nishihara, Onodera, & Osakada, 2004).
Bioengineering and Material Science
Research on fluorophenylboronic acids extends into bioengineering, where their unique properties are exploited for surface functionalization and material science applications. For instance, Grøndahl, Chandler-Temple, and Trau (2005) investigated the polymeric grafting of acrylic acid onto poly(3-hydroxybutyrate-co-3-hydroxyvalerate) for tissue engineering applications, demonstrating the versatility of boronic acid derivatives in creating functional materials for biomedical use (Grøndahl, Chandler-Temple, & Trau, 2005).
Environmental Chemistry
Furthermore, studies on fluorophenylboronic acids contribute to understanding environmental processes, such as the biodegradation of polyfluorinated compounds. Wang et al. (2012) explored the aerobic biotransformation of polyfluorinated carboxylic acids, shedding light on potential environmental pathways and degradation mechanisms of fluorinated organic compounds, including those related to fluorophenylboronic acids (Wang, Buck, Szostek, Sulecki, & Wolstenholme, 2012).
Sensors and Chemosensors
Phenylboronic acids have found applications in the development of chemosensors for detecting various substances. Sun et al. (2021) utilized 4-carboxyphenylboronic acid for the preparation of fluorescent carbon quantum dots, highlighting its utility in sensing benzo[a]pyrene in water, indicating the potential of carboxybutoxy-trifluorophenylboronic acid derivatives in environmental monitoring and analytical chemistry (Sun et al., 2021).
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the targets are typically carbon atoms in organic compounds where new carbon-carbon bonds are formed .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition involves the formation of a new bond between palladium and a carbon atom in the organic compound . Transmetalation, on the other hand, involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid are likely related to the synthesis of complex organic compounds. In the context of Suzuki–Miyaura cross-coupling reactions, this compound can contribute to the formation of new carbon-carbon bonds, thereby enabling the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid is the formation of new carbon-carbon bonds in organic compounds . This can lead to the synthesis of a wide range of complex organic compounds, including pharmaceuticals and materials for various industrial applications .
Action Environment
The action of 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid, like other boronic acids used in Suzuki–Miyaura cross-coupling reactions, can be influenced by various environmental factors. These include the presence of a suitable catalyst (typically a palladium compound), the pH of the reaction environment, and the temperature . These factors can influence the efficiency of the cross-coupling reaction and the yield of the desired product .
Propriétés
IUPAC Name |
5-(3-borono-2,4,6-trifluorophenoxy)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BF3O5/c13-6-5-7(14)11(10(15)9(6)12(18)19)20-4-2-1-3-8(16)17/h5,18-19H,1-4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITMYQUXGWOXGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)OCCCCC(=O)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BF3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674608 | |
| Record name | 5-(3-Borono-2,4,6-trifluorophenoxy)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072946-61-2 | |
| Record name | 5-(3-Borono-2,4,6-trifluorophenoxy)pentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Borono-2,4,6-trifluorophenoxy)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




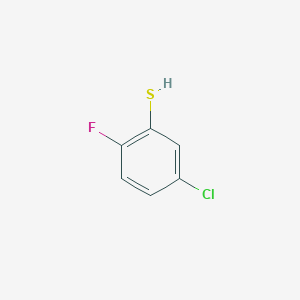
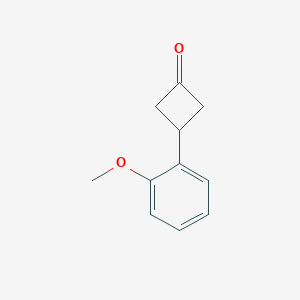
![2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1463584.png)
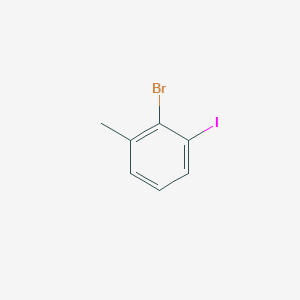
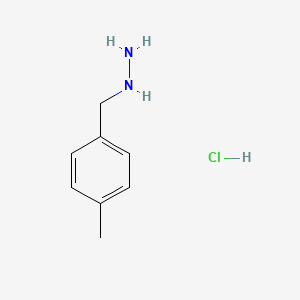
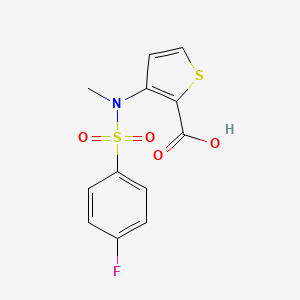


![[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride](/img/structure/B1463596.png)
